(4-Acetyl-3,5-dimethyl-1H-pyrazol-1-YL)acetic acid
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Overview
Description
(4-Acetyl-3,5-dimethyl-1H-pyrazol-1-YL)acetic acid is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry.
Mechanism of Action
Target of Action
Related pyrazole-bearing compounds have shown potent antileishmanial and antimalarial activities . Therefore, it is plausible that (4-Acetyl-3,5-dimethyl-1H-pyrazol-1-YL)acetic acid may interact with similar targets.
Mode of Action
Related compounds have shown binding interactions with both the dihydrofolate reductase and enoyl acp reductase active sites . These interactions could potentially inhibit the activity of these enzymes, leading to therapeutic effects.
Biochemical Pathways
Related compounds have been found to affect pathways related to the production of free radicals and reactive oxygen species . This suggests that this compound may also influence these pathways, leading to downstream effects on cellular processes.
Pharmacokinetics
It is known that the presence of a pyridine core in the molecule can increase bioavailability .
Result of Action
Related compounds have shown potent antileishmanial and antimalarial activities , suggesting that this compound may have similar effects.
Action Environment
It is known that the compound is hygroscopic and should be stored away from water and oxidizing agents . This suggests that humidity and the presence of oxidizing agents in the environment could potentially affect the action and stability of this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Acetyl-3,5-dimethyl-1H-pyrazol-1-YL)acetic acid typically involves the cyclocondensation of hydrazine with a β-diketone, followed by subsequent functionalization steps. One common method includes the reaction of 3,5-dimethylpyrazole with acetic anhydride to introduce the acetyl group .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reaction. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: (4-Acetyl-3,5-dimethyl-1H-pyrazol-1-YL)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents on the pyrazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while substitution reactions can produce various alkyl or aryl derivatives .
Scientific Research Applications
(4-Acetyl-3,5-dimethyl-1H-pyrazol-1-YL)acetic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research explores its potential as a pharmacophore in drug development.
Industry: It is used in the synthesis of agrochemicals and other industrially relevant compounds.
Comparison with Similar Compounds
3,5-Dimethylpyrazole: Lacks the acetyl group, making it less reactive in certain chemical reactions.
4-Acetylpyrazole: Does not have the dimethyl substitutions, which may affect its chemical properties and reactivity.
1-Acetyl-3,5-dimethylpyrazole: Similar structure but different functional group positioning.
Uniqueness: (4-Acetyl-3,5-dimethyl-1H-pyrazol-1-YL)acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-(4-acetyl-3,5-dimethylpyrazol-1-yl)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3/c1-5-9(7(3)12)6(2)11(10-5)4-8(13)14/h4H2,1-3H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOAAGCCBFNEUKR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC(=O)O)C)C(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10390323 |
Source
|
Record name | (4-Acetyl-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10390323 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
890092-87-2 |
Source
|
Record name | (4-Acetyl-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10390323 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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